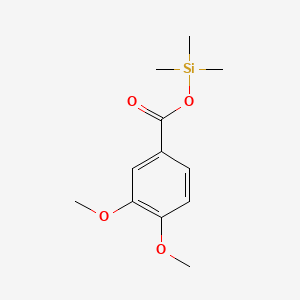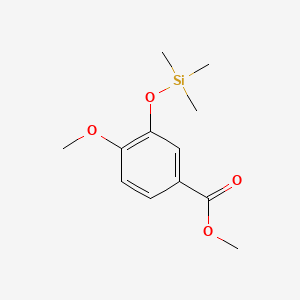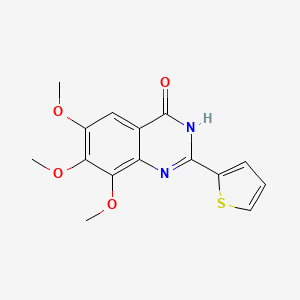
Ds-(+)-threo-Isocitric acid monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ds-(+)-threo-Isocitric acid monopotassium salt: is a chemical compound that plays a significant role in various biochemical and industrial processes. It is a salt form of isocitric acid, which is an intermediate in the citric acid cycle, a crucial metabolic pathway in all aerobic organisms. This compound is known for its applications in enhancing plant growth, improving yield, and boosting plant resilience against environmental stressors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ds-(+)-threo-Isocitric acid monopotassium salt typically involves the enzymatic conversion of citric acid to isocitric acid, followed by the neutralization with potassium hydroxide. The enzymatic conversion is often carried out using microorganisms such as Yarrowia lipolytica, which can produce isocitric acid from various carbon sources .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of microorganisms. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ds-(+)-threo-Isocitric acid monopotassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include derivatives of isocitric acid, such as oxalosuccinic acid and alpha-ketoglutaric acid .
Applications De Recherche Scientifique
Chemistry: In chemistry, Ds-(+)-threo-Isocitric acid monopotassium salt is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in studying enzyme kinetics and metabolic pathways .
Biology: In biological research, this compound is used to investigate the citric acid cycle and its role in cellular respiration. It is also utilized in studies related to plant physiology and growth enhancement .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including its role in metabolic disorders and as a supplement in nutritional therapies .
Industry: Industrially, this compound finds applications as a natural preservative, flavor enhancer, and acidulant in the food industry. It is also used in the production of biodegradable plastics and other environmentally friendly materials .
Mécanisme D'action
The mechanism of action of Ds-(+)-threo-Isocitric acid monopotassium salt involves its participation in the citric acid cycle. It acts as a substrate for the enzyme isocitrate dehydrogenase, which catalyzes its conversion to alpha-ketoglutaric acid. This reaction is coupled with the reduction of NADP+ to NADPH, which is essential for various biosynthetic processes .
Comparaison Avec Des Composés Similaires
Citric Acid: A tricarboxylic acid that is also an intermediate in the citric acid cycle.
Alpha-Ketoglutaric Acid: Another intermediate in the citric acid cycle, formed from the oxidative decarboxylation of isocitric acid.
Oxalosuccinic Acid: An intermediate formed during the conversion of isocitric acid to alpha-ketoglutaric acid.
Uniqueness: Ds-(+)-threo-Isocitric acid monopotassium salt is unique due to its specific stereochemistry and its role as a chiral building block in synthetic chemistry. Its ability to enhance plant growth and resilience also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H7KO7 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
potassium;(3R,4R)-3-carboxy-4,5-dihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4-;/m1./s1 |
Clé InChI |
IVLPTBJBFVJENN-VICLGFPZSA-M |
SMILES isomérique |
C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)[O-].[K+] |
SMILES canonique |
C(C(C(C(=O)O)O)C(=O)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)




